molecular formula C19H11ClN2O3 B4716099 (2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B4716099
M. Wt: 350.8 g/mol
InChI Key: LKHFXIDPMMCMOQ-SDNWHVSQSA-N
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Description

(2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile: is an organic compound that features a complex structure with a furan ring, a nitrile group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a base like piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include amino derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may bind to enzymes or receptors, altering their function and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: Compared to these dichloroaniline derivatives, (2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile is unique due to the presence of the furan ring and the nitrophenyl group

Properties

IUPAC Name

(Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3/c20-18-4-2-1-3-17(18)14(12-21)11-16-9-10-19(25-16)13-5-7-15(8-6-13)22(23)24/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHFXIDPMMCMOQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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